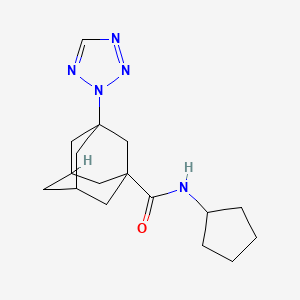
N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide typically involves multi-step organic reactions. The starting materials might include cyclopentylamine, 1-adamantanecarboxylic acid, and 1,2,3,4-tetrazole. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as antiviral or anticancer activities.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide is unique due to its specific structural features, such as the presence of the tetrazole ring and the cyclopentyl group. These features might confer distinct chemical and biological properties compared to other adamantane derivatives.
Properties
Molecular Formula |
C17H25N5O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-(tetrazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N5O/c23-15(20-14-3-1-2-4-14)16-6-12-5-13(7-16)9-17(8-12,10-16)22-19-11-18-21-22/h11-14H,1-10H2,(H,20,23) |
InChI Key |
DUCBMBFDCPZSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949794.png)
![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10949796.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B10949804.png)
![2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B10949812.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B10949820.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B10949822.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10949833.png)
![(4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10949838.png)
![5-methyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10949841.png)
![1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10949842.png)
![4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949845.png)
![1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B10949852.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10949860.png)
![(5Z)-5-(4-chlorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10949874.png)
